molecular formula C41H78O6 B12763296 Glyceryl 2-acetate distearate CAS No. 58546-09-1

Glyceryl 2-acetate distearate

Cat. No.: B12763296
CAS No.: 58546-09-1
M. Wt: 667.1 g/mol
InChI Key: ZQHGGAYMGJINGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Glyceryl 2-acetate distearate can be synthesized through the esterification of glycerol with stearic acid and acetic acid. The reaction typically involves heating glycerol with stearic acid and acetic acid in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions . The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods: In industrial settings, this compound is produced by transesterification of hydrogenated oils with glycerol in the presence of a catalyst, such as sodium stearate, under vacuum pressure and controlled temperature conditions (220-260°C) . The reaction mixture is then subjected to quenching and purification processes to obtain high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: Glyceryl 2-acetate distearate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid.

Major Products Formed:

    Hydrolysis: Glycerol, stearic acid, and acetic acid.

    Oxidation: Carboxylic acids and other oxidation products.

    Esterification: Various esters and glycerides.

Mechanism of Action

The mechanism of action of glyceryl 2-acetate distearate involves its ability to form stable emulsions and enhance the solubility of hydrophobic compounds. It acts by reducing the surface tension between oil and water phases, thereby stabilizing emulsions . In pharmaceutical applications, it helps in the controlled release of active ingredients by forming a matrix that regulates the release rate .

Comparison with Similar Compounds

Uniqueness: Glyceryl 2-acetate distearate is unique due to the presence of both stearic acid and acetic acid esterified with glycerol, which imparts distinct emulsifying and stabilizing properties. This makes it particularly useful in applications requiring enhanced solubility and stability of hydrophobic compounds .

Properties

CAS No.

58546-09-1

Molecular Formula

C41H78O6

Molecular Weight

667.1 g/mol

IUPAC Name

(2-acetyloxy-3-octadecanoyloxypropyl) octadecanoate

InChI

InChI=1S/C41H78O6/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-40(43)45-36-39(47-38(3)42)37-46-41(44)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h39H,4-37H2,1-3H3

InChI Key

ZQHGGAYMGJINGK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.